![molecular formula C10H12N2O6S2 B1422531 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide CAS No. 1258701-14-2](/img/structure/B1422531.png)
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide
Overview
Description
“1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide” is a chemical compound with the molecular formula C10H12N2O6S2 . It is also known as OTSA or Tadalafil-related compound A.
Synthesis Analysis
The compound was discovered in a phenotypic screen selective for cytotoxicity in a galactose-containing medium . The exact synthesis process is not detailed in the available resources.Chemical Reactions Analysis
The compound is part of a series of novel Oxidative Phosphorylation (OXPHOS) inhibitors . The exact chemical reactions involving this compound are not detailed in the available resources.Scientific Research Applications
Catalysis and Synthesis
- Benzene disulfonamide derivatives have been explored for their catalytic properties in the synthesis of various organic compounds. For instance, derivatives such as N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide and poly(N,N′-dichloro-N-ethyl-benzene-1,3-disulfonamide) have been used as catalysts in the facile synthesis of new substituted 1,4-dihydropyridine derivatives through a one-pot, four-component reaction. These derivatives show potential in synthesizing compounds with antibacterial and antioxidant functions (Ghorbani‐Vaghei et al., 2016).
Inhibition Studies
- Certain aromatic sulfonamide inhibitors, including benzene disulfonamide derivatives, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds have shown varying nanomolar inhibitory concentrations against different isoenzymes, suggesting their potential in therapeutic applications (Supuran et al., 2013).
Organic Reactions
- Benzene disulfonamide derivatives have also been utilized in organic synthesis reactions, such as the mild bromination of unreactive aromatic compounds. This research demonstrates the utility of these derivatives as efficient reagents under mild, solvent-free conditions (Ghorbani‐Vaghei et al., 2012).
Oxidative Phosphorylation Inhibition
- Research has also been conducted on benzene-1,4-disulfonamides as novel inhibitors of oxidative phosphorylation (OXPHOS) complex I. These studies led to the discovery of compounds with potent inhibitory effects on complex I function and ATP production, showing significant cytotoxicity against pancreatic cancer cells in low nanomolar ranges (Xue et al., 2022).
properties
IUPAC Name |
4-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S2/c11-19(14,15)7-1-3-8(4-2-7)20(16,17)12-9-5-6-18-10(9)13/h1-4,9,12H,5-6H2,(H2,11,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORRRCOEYVDOPY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



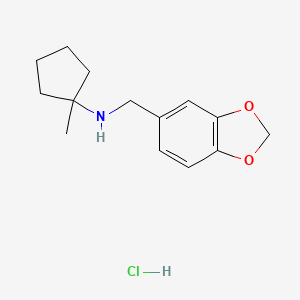
![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride](/img/structure/B1422449.png)
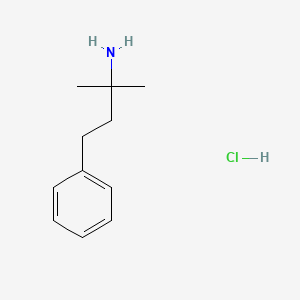
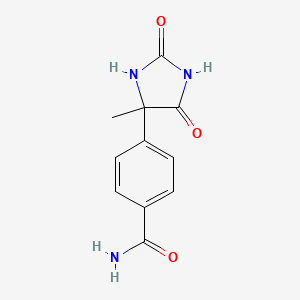
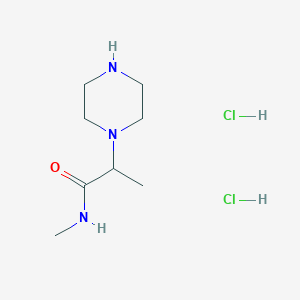
![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)
![2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1422456.png)
![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide](/img/structure/B1422458.png)
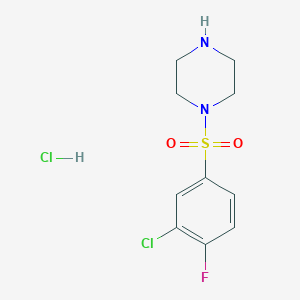
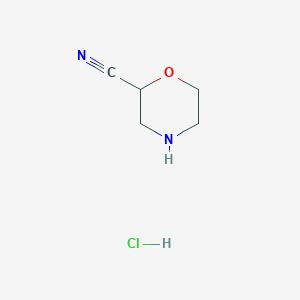
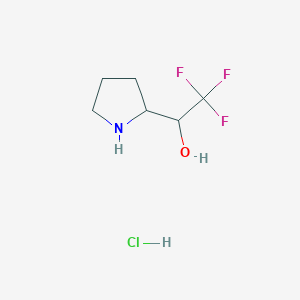
![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)
![5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1422471.png)